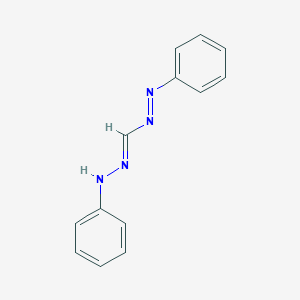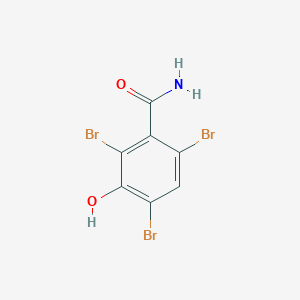![molecular formula C8H15NO4 B262529 [2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
[2-(Butylamino)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Butylamino)-2-oxoethoxy]acetic acid, also known as BOC-lysine, is a derivative of lysine that has been widely used in scientific research. It is a synthetic compound that has been designed to mimic the properties of natural lysine, which is an essential amino acid that plays a crucial role in the human body. BOC-lysine has been used in various research studies due to its unique properties, which make it an ideal candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of [2-(Butylamino)-2-oxoethoxy]acetic acid is not fully understood, but it is believed to be similar to that of natural lysine. [2-(Butylamino)-2-oxoethoxy]acetic acid is thought to interact with specific receptors and enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[2-(Butylamino)-2-oxoethoxy]acetic acid has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the promotion of tissue repair and regeneration. It has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-(Butylamino)-2-oxoethoxy]acetic acid in lab experiments is its stability and solubility, which make it easy to handle and store. It also has a high purity, which ensures that the results of the experiments are accurate and reliable. However, one of the main limitations of using [2-(Butylamino)-2-oxoethoxy]acetic acid is its cost, which can be relatively high compared to other amino acids.
Future Directions
There are several future directions for the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in scientific research. One area of interest is the development of new drug candidates based on [2-(Butylamino)-2-oxoethoxy]acetic acid, which could have potential applications in the treatment of various diseases. Another area of interest is the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in the development of new biomaterials, such as scaffolds for tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of [2-(Butylamino)-2-oxoethoxy]acetic acid and its potential applications in various fields of research.
Conclusion:
In conclusion, [2-(Butylamino)-2-oxoethoxy]acetic acid, or [2-(Butylamino)-2-oxoethoxy]acetic acid, is a synthetic compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for a wide range of applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. While there are limitations to its use, the future directions for the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in scientific research are promising, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of [2-(Butylamino)-2-oxoethoxy]acetic acid involves several steps, including the protection of the amino group and the carboxylic acid group, as well as the coupling of the protected amino acid with the protected lysine. The synthesis can be carried out using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The choice of method depends on the specific requirements of the research study.
Scientific Research Applications
[2-(Butylamino)-2-oxoethoxy]acetic acid has been used in various scientific research applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. It has been used as a building block for the synthesis of peptides and proteins due to its unique properties, such as its stability and solubility. [2-(Butylamino)-2-oxoethoxy]acetic acid has also been used in drug discovery as a potential drug candidate due to its ability to target specific receptors and enzymes. In addition, [2-(Butylamino)-2-oxoethoxy]acetic acid has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and biodegradability.
properties
Product Name |
[2-(Butylamino)-2-oxoethoxy]acetic acid |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[2-(butylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9-7(10)5-13-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
FHXUFSGUMDDKCP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)COCC(=O)O |
Canonical SMILES |
CCCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)






